molecular formula C13H16ClNO4S B1434134 1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 1858256-77-5

1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No. B1434134
M. Wt: 317.79 g/mol
InChI Key: UJZAKUMRSOPVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H16ClNO4S and a molecular weight of 317.79 . It is used for research purposes .


Synthesis Analysis

Piperidine derivatives, such as 1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid, are significant synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . Recent advances in synthesis involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The synthesis of piperidine derivatives involves several reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .

Scientific Research Applications

  • Anticancer Potential : Piperidine derivatives have been evaluated for their potential as anticancer agents. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown strong anticancer properties in some studies, indicating their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).

  • Inhibitors of Tumor Necrosis Factor-α and Matrix Metalloproteinase : Certain derivatives have shown inhibitory activity against tumor necrosis factor-α (TACE) and matrix metalloproteinases (MMPs). This suggests their possible role in the treatment of inflammatory diseases and cancer (Venkatesan et al., 2004).

  • Antibacterial Agents : Piperidine derivatives have been explored for their antibacterial properties. For example, certain 1,8-naphthyridine-3-carboxylic acid derivatives with a sulfonyl group have been synthesized and evaluated for their effectiveness as antibacterial agents (Miyamoto et al., 1987).

  • Catalytic Applications : Piperidine derivatives have been used in the synthesis of various chemical compounds. For instance, Fe3O4 nanoparticles functionalized with Piperidine-4-carboxylic acid (PPCA) have been used as catalysts in chemical reactions, highlighting their utility in synthetic chemistry (Ghorbani‐Choghamarani & Azadi, 2015).

  • Application in Surface Finishing : Piperidine derivatives have been studied for their role in the electrolytic coloring of anodized aluminum, indicating their potential in industrial applications (Moshohoritou et al., 1994).

  • Potential in Treating Type II Diabetes : Some derivatives have shown promise as inhibitors of α-glucosidase enzyme, suggesting their potential as new drug candidates for treating type II diabetes (Aziz ur-Rehman et al., 2018).

  • Alzheimer’s Disease Treatment : Certain derivatives have been evaluated for their potential in treating Alzheimer's disease. These compounds have shown enzyme inhibition activity against acetyl cholinesterase (AChE), a key target in Alzheimer's disease therapy (Rehman et al., 2018).

properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-12-5-3-10(4-6-12)9-20(18,19)15-7-1-2-11(8-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZAKUMRSOPVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid
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1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid
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1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid
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1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid
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1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid
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1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid

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